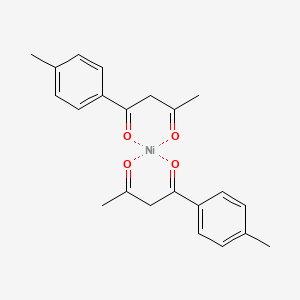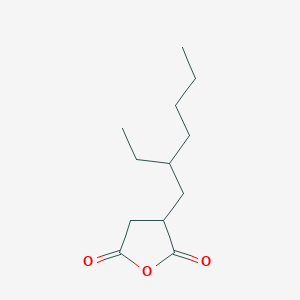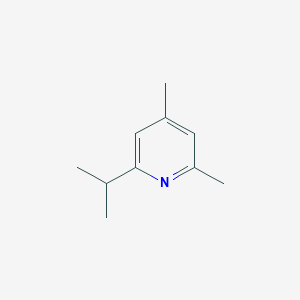
2,4-Dimethyl-6-(propan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2,4-dimethyl-6-(1-methylethyl)- is a substituted pyridine derivative. Pyridine itself is a six-membered heterocyclic compound containing one nitrogen atom. The presence of substituents such as methyl and isopropyl groups in the 2, 4, and 6 positions of the pyridine ring significantly alters its chemical and physical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives, including Pyridine, 2,4-dimethyl-6-(1-methylethyl)-, can be achieved through several methods. One common approach is the condensation of carbonyl compounds or cycloaddition reactions. For instance, the Bohlmann-Rahtz pyridine synthesis involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia . Another method is the Hantzsch dihydropyridine synthesis, which involves the reaction of an aldehyde, a β-keto ester, and ammonia .
Industrial Production Methods
Industrial production of pyridine derivatives often involves catalytic processes. For example, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2-substituted pyridines . These methods are scalable and can be optimized for high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,4-dimethyl-6-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: Pyridine derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert pyridine derivatives to piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
Pyridine, 2,4-dimethyl-6-(1-methylethyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of pyridine, 2,4-dimethyl-6-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways . The specific pathways and targets depend on the substituents and the overall structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted pyridines such as:
2,6-lutidine: A dimethyl-substituted pyridine.
3,5-lutidine: Another dimethyl-substituted pyridine.
2,4,6-collidine: A trimethyl-substituted pyridine.
Uniqueness
Pyridine, 2,4-dimethyl-6-(1-methylethyl)- is unique due to the specific arrangement of its substituents, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific applications where other pyridine derivatives may not be as effective .
Properties
CAS No. |
51779-52-3 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
2,4-dimethyl-6-propan-2-ylpyridine |
InChI |
InChI=1S/C10H15N/c1-7(2)10-6-8(3)5-9(4)11-10/h5-7H,1-4H3 |
InChI Key |
RYECSFVDVZOGIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


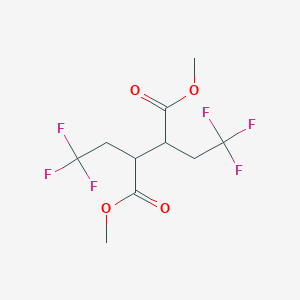

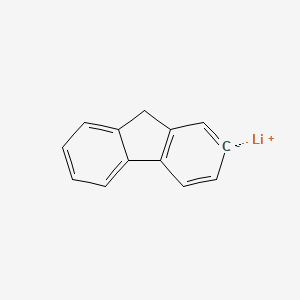
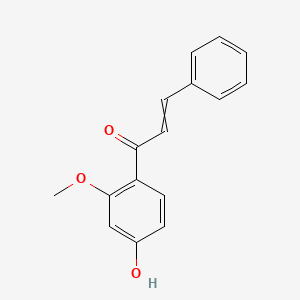
![3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14649406.png)

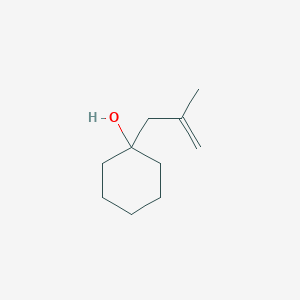
![6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B14649447.png)

